N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Oxazolidinones, including compounds similar to N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide, have been explored for their synthetic methodologies, highlighting safer and more convenient methods for large-scale preparation using N-substituted oxazolidin-2-one derivatives. These methods are noted for mitigating the use of hazardous reagents, showcasing a significant advancement in the synthesis of sulfamides (Borghese et al., 2006) source.
- Research on the mechanism of action of monoamine oxidase inhibitors revealed insights into the transformation of certain oxazolidinone derivatives. Studies suggested that these transformations might involve one-electron transfer processes and subsequent reactions, highlighting the complex bioactivity of such compounds (Gates & Silverman, 1989; Ding & Silverman, 1993) source1, source2.
Antibacterial Applications
- Novel oxazolidinone analogs have demonstrated significant in vitro antibacterial activities against a variety of clinically important pathogens. Studies on compounds U-100592 and U-100766, relatives of oxazolidinone, showed effectiveness against methicillin-resistant Staphylococcus aureus and Enterococcus species, underlining the potential of oxazolidinones in antibacterial therapy (Zurenko et al., 1996) source.
Mechanistic Insights and Biological Activities
- The study of oxazolidinone derivatives has also provided valuable mechanistic insights into biochemical processes, such as the inactivation of monoamine oxidase and the elucidation of reaction pathways involving electron transfers and radical formations. These findings contribute to a deeper understanding of the molecular basis of enzyme inhibition (Gates & Silverman, 1989; Ding & Silverman, 1993) source1, source2.
Structural and Synthetic Applications
- Research into the structural aspects and synthetic applications of oxazolidinones has led to the development of novel methodologies for preparing these compounds. These methods emphasize safety and efficiency, offering a less hazardous approach to producing sulfamides and related chemicals, which are crucial in various chemical syntheses and pharmaceutical applications (Borghese et al., 2006) source.
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O6S/c1-24-8-6-17-14(20)15(21)18-10-13-19(7-9-25-13)26(22,23)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFXRDDQLKXQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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